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molecular formula C5H2Cl3F3N4 B1311690 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 61082-43-7

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1311690
M. Wt: 281.4 g/mol
InChI Key: RBXJTNOOCVFNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130428

Procedure details

20.0 g (71 mmol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine were added at 22° C. to a solution of 0.48 g (7.1 mmol) of sodium ethanolate in 100 ml of ethanol. The pale yellowish green solution was then refluxed for 30 minutes and, after cooling to 20° C., 20 ml of water were added and the mixture was neutralized with 2 normal hydrochloric acid. After this, most of the solvent was removed at 40° C. under reduced pressure, adding 100 ml of water a little at a time so that the solid did not agglomerate. The product was isolated in a similar manner to Example 2.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](C(Cl)(Cl)Cl)[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1.[CH2:16]([O-:18])[CH3:17].[Na+].O.Cl>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([O:18][CH2:16][CH3:17])[N:5]=[C:4]([C:12]([F:15])([F:14])[F:13])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F
Name
Quantity
0.48 g
Type
reactant
Smiles
C(C)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pale yellowish green solution was then refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After this, most of the solvent was removed at 40° C. under reduced pressure
ADDITION
Type
ADDITION
Details
adding 100 ml of water a little at a time so that the solid
CUSTOM
Type
CUSTOM
Details
The product was isolated in a similar manner to Example 2

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)OCC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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